6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS No.: 4363-99-9
Cat. No.: VC20153033
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4363-99-9 |
|---|---|
| Molecular Formula | C10H7NO4 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15) |
| Standard InChI Key | QRDZSRWEULKVNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 4363-99-9) is a quinoline derivative with the molecular formula and a molecular weight of 205.17 g/mol . Its IUPAC name, 6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid, reflects the positions of its functional groups: a hydroxyl group at C6, a ketone at C2, and a carboxylic acid at C4. The compound exists in equilibrium with its conjugate base, 2-oxo-1,2-dihydroquinoline-4-carboxylate (), under physiological conditions .
The planar quinoline framework allows for π-π stacking interactions, while the carboxylic acid and hydroxyl groups enable hydrogen bonding and metal coordination. These features contribute to its solubility in polar solvents and reactivity in synthetic modifications.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves cyclization reactions. A common method begins with ethyl 3-aminocrotonate and diethyl oxalate, which undergo condensation to form a pyran intermediate. Acidic hydrolysis then yields the target compound. Alternative routes utilize:
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Knorr quinoline synthesis: Cyclization of β-keto esters with anilines .
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Phase-transfer catalysis: Enhances alkylation efficiency in precursor modification.
Yields range from 40–65%, depending on reaction conditions and purification methods.
Reactivity Profiles
The compound participates in several key reactions:
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Esterification: The carboxylic acid reacts with alcohols to form esters, improving lipophilicity for drug delivery.
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Metal chelation: The hydroxyl and ketone groups coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), relevant to its antimicrobial mechanisms.
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Nucleophilic substitution: The C4 position undergoes substitution with amines or thiols to generate derivatives .
Biological Activities
Antimicrobial Properties
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits broad-spectrum antibacterial activity, particularly against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Its mechanism involves disrupting bacterial membrane integrity and inhibiting DNA gyrase.
Anti-HIV Research
Comparative Analysis with Structural Analogues
The table below compares 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with related compounds:
Laquinimod, a clinical-stage analogue, underscores the therapeutic potential of quinoline derivatives despite structural disparities .
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